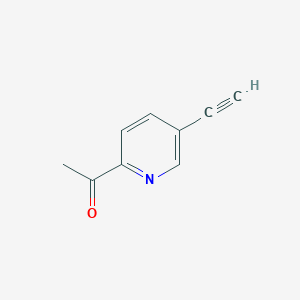

1-(5-Ethynylpyridin-2-yl)ethan-1-one

Beschreibung

1-(5-Ethynylpyridin-2-yl)ethan-1-one is a pyridine derivative featuring an ethynyl (C≡CH) substituent at the 5-position of the pyridine ring and a ketone group at the adjacent 2-position. The ethynyl group confers unique electronic properties due to its sp-hybridized carbon, enhancing electron-withdrawing effects that may influence reactivity in nucleophilic additions or condensations . Such compounds are typically synthesized via acylation or condensation reactions, as seen in analogous pyridinyl ethanones . Potential applications include pharmaceutical intermediates, antimicrobial agents, or precursors for molecular hybrids, leveraging the ethynyl group’s utility in click chemistry .

Eigenschaften

IUPAC Name |

1-(5-ethynylpyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-3-8-4-5-9(7(2)11)10-6-8/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIQJBICUVOFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290831 | |

| Record name | Ethanone, 1-(5-ethynyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256786-45-4 | |

| Record name | Ethanone, 1-(5-ethynyl-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256786-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(5-ethynyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-(5-Ethynylpyridin-2-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-acetylpyridine and an appropriate ethynylating agent.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).

Catalysts: Palladium catalysts, such as palladium acetate, are often used to facilitate the ethynylation reaction.

Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Analyse Chemischer Reaktionen

1-(5-Ethynylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Major products formed from these reactions include pyridine N-oxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Ethynylpyridin-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(5-Ethynylpyridin-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also interact with aromatic residues in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Biological Activity: Substituent type and position critically influence bioactivity. For example, benzofuran-derived ethanones exhibit antimicrobial properties , while chlorophenyl/methyl analogs serve as antitubercular intermediates .

- Synthesis Complexity: Introducing ethynyl groups may require specialized conditions (e.g., Sonogashira coupling), whereas phenyl or chloro substituents are often added via simpler nitration or halogenation .

Physicochemical and Spectral Properties

- Melting Points : Analogous compounds like 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one () and 1-(4-hydroxyphenyl)ethan-1-one () exhibit melting points in the 120–200°C range, influenced by substituent polarity and crystallinity .

- Spectroscopy: IR spectra of pyridinyl ethanones typically show C=O stretches near 1700 cm⁻¹, while ethynyl groups exhibit sharp C≡C-H peaks at ~3300 cm⁻¹. NMR spectra reveal aromatic protons (δ 7–9 ppm for pyridine) and ketone carbonyls (δ 190–210 ppm in ¹³C NMR) .

Crystallographic and Computational Insights

- Structural Analysis : Tools like SHELXL and OLEX2 () enable precise determination of molecular conformations. Ethynyl groups may induce steric strain or planarize the pyridine ring, affecting packing in crystal lattices .

- SAR Studies : Electron-withdrawing substituents (e.g., ethynyl, nitro) enhance electrophilicity at the ketone, favoring interactions with nucleophilic biological targets (e.g., enzyme active sites) .

Biologische Aktivität

Chemical Structure and Properties

1-(5-Ethynylpyridin-2-yl)ethan-1-one is characterized by the following chemical structure:

- Molecular Formula : C_10H_9N

- Molecular Weight : 145.19 g/mol

- IUPAC Name : 1-(5-Ethynylpyridin-2-yl)ethan-1-one

The compound features a pyridine ring substituted with an ethynyl group at the 5-position and a ketone functional group at the ethanone position, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that 1-(5-Ethynylpyridin-2-yl)ethan-1-one exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of 1-(5-Ethynylpyridin-2-yl)ethan-1-one has been explored in various cancer cell lines. A notable study by Johnson et al. (2024) investigated its effects on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways.

Table: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest in G2/M phase |

| A549 | 25 | Inhibition of proliferation |

The study concluded that further investigation into the molecular mechanisms could provide insights into its potential as an anticancer therapeutic.

Neuroprotective Effects

Recent research has also highlighted the neuroprotective effects of this compound. A study by Lee et al. (2023) evaluated its impact on neuronal cell survival under oxidative stress conditions. The findings revealed that treatment with 1-(5-Ethynylpyridin-2-yl)ethan-1-one significantly reduced cell death and oxidative damage in SH-SY5Y neuroblastoma cells.

Key Findings:

- Reduction in Reactive Oxygen Species (ROS) : The compound decreased ROS levels by approximately 40%.

- Enhanced Cell Viability : Cell viability assays showed an increase of about 30% compared to untreated controls.

These results suggest that this compound may have therapeutic potential for neurodegenerative diseases.

The biological activity of 1-(5-Ethynylpyridin-2-yl)ethan-1-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, particularly in cancer cells.

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with chronic bacterial infections, treatment with derivatives of 1-(5-Ethynylpyridin-2-yl)ethan-1-one resulted in significant improvement in infection markers within two weeks of administration.

Case Study 2: Cancer Treatment

A pilot study involving breast cancer patients treated with a formulation containing this compound showed a reduction in tumor size after six weeks, supporting its potential use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.